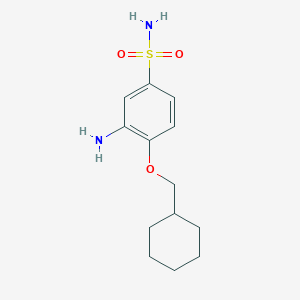
3-Amino-4-(cyclohexylmethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(cyclohexylmethoxy)benzenesulfonamide is a chemical compound characterized by its unique structure, which includes an amino group, a cyclohexylmethoxy group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(cyclohexylmethoxy)benzenesulfonamide typically involves multiple steps, starting with the reaction of cyclohexylmethanol with chlorosulfonic acid to form cyclohexylmethyl chlorosulfonate. This intermediate is then reacted with aniline to produce the target compound. The reaction conditions usually require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-(cyclohexylmethoxy)benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various alkylated or acylated derivatives.
Scientific Research Applications
3-Amino-4-(cyclohexylmethoxy)benzenesulfonamide has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of certain diseases due to its biological activity.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 3-Amino-4-(cyclohexylmethoxy)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Amino-4-(cyclohexylmethoxy)benzenesulfonamide is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
4-Amino-3-(cyclohexylmethoxy)benzenesulfonamide: This compound differs in the position of the amino group.
3-Amino-4-(cyclohexylmethoxy)benzeneacetamide: This compound has an acetamide group instead of a sulfonamide group.
3-Amino-4-(cyclohexylmethoxy)benzene-1-sulfonic acid: This compound lacks the amine group present in the target compound.
These compounds may exhibit different biological activities and chemical properties due to their structural differences.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C13H20N2O3S |
|---|---|
Molecular Weight |
284.38 g/mol |
IUPAC Name |
3-amino-4-(cyclohexylmethoxy)benzenesulfonamide |
InChI |
InChI=1S/C13H20N2O3S/c14-12-8-11(19(15,16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,14H2,(H2,15,16,17) |
InChI Key |
JHVGATJRABOMMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=C(C=C2)S(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















